
1-Acetoxyxanthone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetoxyxanthone is a derivative of xanthone, a class of oxygen-containing heterocycles known for their diverse biological activities. Xanthones are characterized by a dibenzo-γ-pyrone framework, and this compound specifically features an acetoxy group at the first position of the xanthone core. This compound has garnered interest due to its potential pharmacological properties and applications in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Acetoxyxanthone can be synthesized through several methods. One common approach involves the acetylation of xanthone derivatives. For instance, the reaction of xanthone with acetic anhydride in the presence of a catalyst such as zinc chloride or phosphoryl chloride can yield this compound . Another method involves the use of microwave heating to accelerate the reaction and improve yields .
Industrial Production Methods: Industrial production of this compound typically involves large-scale acetylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Acetoxyxanthone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroxy derivatives .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1-Acetoxyxanthone involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes, receptors, and other proteins involved in cellular processes.
Pathways Involved: It modulates signaling pathways such as the NF-κB and MAPK pathways, which are crucial for inflammation and cell survival.
Vergleich Mit ähnlichen Verbindungen
Xanthone: The parent compound of 1-Acetoxyxanthone, known for its diverse biological activities.
1-Hydroxyxanthone: A derivative with a hydroxy group at the first position, exhibiting different pharmacological properties.
1-Methoxyxanthone: Another derivative with a methoxy group, used in various chemical and biological studies.
Uniqueness of this compound: this compound stands out due to its unique acetoxy group, which imparts distinct chemical and biological properties. This modification enhances its solubility, stability, and potential therapeutic efficacy compared to other xanthone derivatives .
Eigenschaften
CAS-Nummer |
51584-72-6 |
|---|---|
Molekularformel |
C15H10O4 |
Molekulargewicht |
254.24 g/mol |
IUPAC-Name |
(9-oxoxanthen-1-yl) acetate |
InChI |
InChI=1S/C15H10O4/c1-9(16)18-12-7-4-8-13-14(12)15(17)10-5-2-3-6-11(10)19-13/h2-8H,1H3 |
InChI-Schlüssel |
SYBXJSWOUQBSHT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC=CC2=C1C(=O)C3=CC=CC=C3O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(2,3-Dihydroxypropyl)piperazin-1-yl]propane-1,2-diol](/img/structure/B14668528.png)
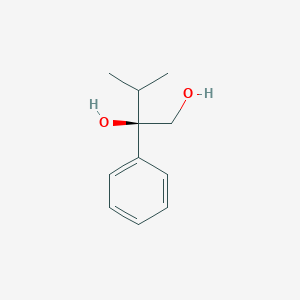
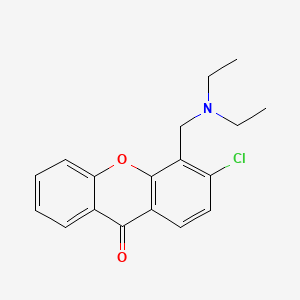
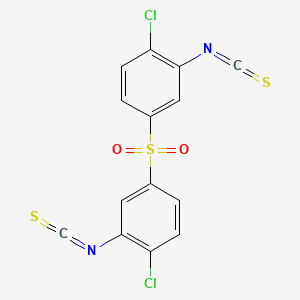
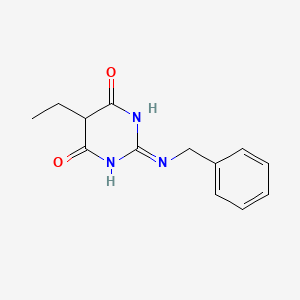


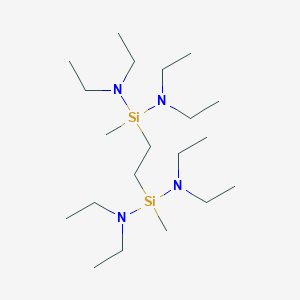
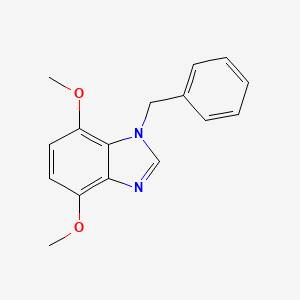
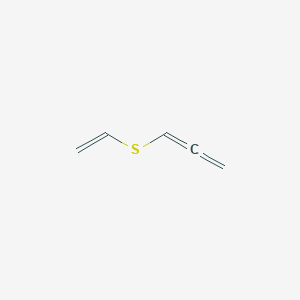
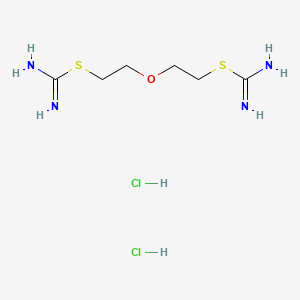

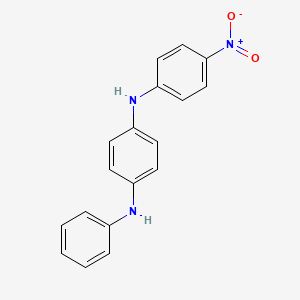
![Cyclohexanone, 3-[(4-nitrophenyl)thio]-](/img/structure/B14668584.png)
